6-Bromoquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3996. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIHYLCUKYCKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063788 | |

| Record name | Quinoline, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-25-2 | |

| Record name | 6-Bromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS7HD5UJ94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Bromoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Structure, Synthesis, and Biological Activity of a Key Synthetic Intermediate.

Introduction

6-Bromoquinoline is a halogenated derivative of the heterocyclic aromatic compound, quinoline (B57606). It serves as a versatile building block and key intermediate in the synthesis of a wide range of biologically active molecules. Its presence in the core structure of various compounds has been linked to significant pharmacological activities, making it a molecule of great interest to researchers in medicinal chemistry and drug development. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and known biological activities of this compound and its derivatives, with a focus on its potential applications in oncology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₆BrN |

| Molecular Weight | 208.05 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 5332-25-2 |

| Appearance | Light yellow liquid or solid |

| Melting Point | 19-24 °C[2][3][4] |

| Boiling Point | 116 °C at 6 mmHg[2] |

| Density | 1.538 - 1.55 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.663 |

| Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF.[3][4][5] |

| SMILES String | Brc1ccc2ncccc2c1 |

| InChI Key | IFIHYLCUKYCKRH-UHFFFAOYSA-N |

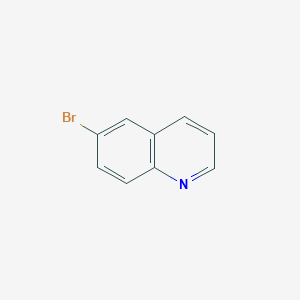

Chemical Structure

This compound consists of a quinoline ring system, which is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. A bromine atom is substituted at the 6-position of this bicyclic heteroaromatic structure.

Experimental Protocols

Synthesis of this compound via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines. This protocol is adapted for the synthesis of this compound from p-bromoaniline.

Materials:

-

p-Bromoaniline

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

-

Ferrous sulfate (B86663) (optional, to moderate the reaction)

-

Sodium hydroxide (B78521) solution (for work-up)

-

Toluene (for extraction)

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to a mixture of p-bromoaniline and nitrobenzene.

-

Heat the mixture to approximately 140-145 °C.

-

Slowly add glycerol dropwise to the heated mixture. The reaction is exothermic and should be controlled. The addition of ferrous sulfate can help to moderate the reaction.

-

After the addition of glycerol is complete, continue heating the reaction mixture at 140-145 °C for approximately 3 hours to ensure complete dehydration.

-

Allow the reaction mixture to cool down. Carefully pour the cooled mixture into ice water.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is alkaline.

-

Extract the aqueous mixture with toluene.

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by distillation under reduced pressure (150-155 °C at 15 mmHg).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, SW480)

-

This compound derivative to be tested

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Biological Activity and Signaling Pathways

While direct biological activity data for unsubstituted this compound is limited in publicly available literature, numerous studies have highlighted the significant anticancer potential of its derivatives. These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines.

Anticancer Activity of this compound Derivatives

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of various 6-bromo-substituted quinoline and quinazoline (B50416) derivatives against several human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 |

| SW480 (Colon) | 17.85 ± 0.92 | |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 6.7 |

| HeLa (Cervical) | 10.2 | |

| HT29 (Colon) | 8.9 |

Note: Lower IC50 values indicate higher cytotoxic potency. 5-FU (5-Fluorouracil) is a standard chemotherapeutic agent.

The data suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic effects of these derivatives are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Inhibition of Signaling Pathways

Quinoline derivatives have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell growth, proliferation, and survival. Two of the most critical signaling pathways implicated are the PI3K/Akt/mTOR and the EGFR pathways.

PI3K/Akt/mTOR Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and survival.[6][7] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6] While direct evidence for this compound is pending, its structural similarity to known kinase inhibitors suggests it may also target components of this pathway.[8]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events leading to cell proliferation, survival, and migration.[9][10] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[9] Several 4-anilinoquinazoline (B1210976) derivatives, which share a similar heterocyclic core with quinolines, are known EGFR inhibitors.[10] Molecular docking studies suggest that 6-bromo-quinazoline derivatives can also bind to the EGFR active site, thereby inhibiting its activity.[8]

Caption: Simplified EGFR signaling pathway and its inhibition by this compound derivatives.

Conclusion

This compound is a valuable synthetic intermediate with a chemical structure that lends itself to the development of novel therapeutic agents. While the biological activities of the parent compound are not extensively documented, its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and EGFR. The information provided in this technical guide, including chemical properties, synthesis protocols, and biological activity data, serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of the this compound scaffold.

References

- 1. This compound | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline, 6-bromo- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 5332-25-2 [chemicalbook.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

6-Bromoquinoline CAS number 5332-25-2 specifications

An In-depth Technical Guide to 6-Bromoquinoline (CAS: 5332-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 5332-25-2), a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and highlights its significant role as a versatile intermediate in the development of novel therapeutic agents and other functional molecules. Visual workflows are provided to illustrate its synthesis and application in drug discovery.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 5332-25-2 | [1] |

| Molecular Formula | C₉H₆BrN | [1] |

| Molecular Weight | 208.05 g/mol | [2] |

| Appearance | Light brown or light yellow liquid/solid | [1][3] |

| Melting Point | 19 - 24 °C (66.2 - 75.2 °F) | [3][4][5] |

| Boiling Point | 116 °C at 6 mmHg | [4][5] |

| Density | 1.538 g/cm³ at 25 °C | [2] |

| Refractive Index | n20/D 1.663 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Purity | Typically ≥95-98% (GC) | [1][4][6][7] |

| Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF. | [5][8] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Spectra available for structural confirmation. | [9][10] |

| ¹³C NMR | Spectra available for structural confirmation. | [9][10] |

| Mass Spectrometry | Electron ionization spectra are available, showing characteristic isotopic patterns for a bromine-containing compound. | [10][11] |

| Infrared (IR) | IR spectra are available for functional group identification. | [10][12][13] |

Safety and Handling

This compound is classified as hazardous and requires careful handling.[3]

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

References:[2]

Precautionary Statements and PPE

| Type | Precautionary Codes |

| Prevention | P261, P264, P280 |

| Response | P301 + P312, P302 + P352, P305 + P351 + P338 |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves. |

Applications in Research and Drug Development

This compound is a versatile intermediate compound with significant applications in several fields:

-

Pharmaceutical Development : It is a crucial building block for synthesizing novel therapeutic agents. Its structure is a key component in the development of anti-cancer, anti-malarial, and anti-inflammatory drugs.[1] The bromine atom at the 6-position serves as a versatile handle for introducing further molecular complexity, often through cross-coupling reactions.[14]

-

Agrochemicals : The compound is used as an intermediate in the production of herbicides and pesticides.[1]

-

Material Science : It is employed in creating specialized polymers and coatings, imparting properties like enhanced thermal stability.[1]

-

Organic Synthesis : Researchers use this compound as a precursor for generating complex molecular architectures, including heteroarynes like 5,6-quinolyne.[1][4]

-

Fluorescent Probes : It is used in the development of fluorescent probes for real-time biological imaging.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound.

Synthesis of this compound via Skraup Reaction

A common method for synthesizing this compound is the Skraup reaction, which involves the reaction of p-bromoaniline with glycerol (B35011) in the presence of an acid and an oxidizing agent.[15]

Materials:

-

p-Bromoaniline

-

Glycerol

-

Sulfuric acid (e.g., 70-90%)[15]

-

An oxidizing agent (e.g., nitrobenzene, historically, though newer methods may use safer alternatives)

-

Toluene (B28343) for extraction

-

Ammonia (B1221849) solution

Procedure:

-

In a reaction vessel, add dilute sulfuric acid, a catalyst (e.g., potassium iodide), and p-bromoaniline.[15]

-

Heat the mixture to 140–145 °C with stirring until all solids dissolve.[15][16]

-

Slowly add glycerol dropwise to the heated solution, maintaining the temperature at 140–145 °C. Water will evaporate during this process.[15][16]

-

After the addition is complete, maintain the reaction at 140–145 °C for approximately 3 hours to ensure dehydration is complete.[15]

-

Cool the reaction mixture and slowly add it dropwise into ice water.[15]

-

Neutralize the solution by adding ammonia solution to adjust the pH.[15]

-

Extract the product from the aqueous mixture using toluene.[15]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the toluene extract under reduced pressure.[15]

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.[15]

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[17]

-

Instrumentation : Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[17]

-

Data Acquisition : Record ¹H and ¹³C spectra under standard acquisition parameters.

Mass Spectrometry (MS):

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent like methanol (B129727) or acetonitrile.

-

Instrumentation : Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and the characteristic M+2 isotopic pattern indicative of a bromine-containing compound.[17]

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use in a typical drug discovery workflow.

Caption: A simplified workflow for the synthesis of this compound.

Caption: General workflow for utilizing this compound in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 5332-25-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. chemwhat.com [chemwhat.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. CAS RN 5332-25-2 | Fisher Scientific [fishersci.ca]

- 8. This compound | 5332-25-2 [chemicalbook.com]

- 9. This compound(5332-25-2) 1H NMR [m.chemicalbook.com]

- 10. This compound | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinoline, 6-bromo- [webbook.nist.gov]

- 12. This compound(5332-25-2) IR Spectrum [chemicalbook.com]

- 13. Quinoline, 6-bromo- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 16. Preparation method for 6-bromine quinoline - Eureka | Patsnap [eureka.patsnap.com]

- 17. benchchem.com [benchchem.com]

Physical properties of 6-Bromoquinoline: melting point and boiling point

This guide provides an in-depth overview of the key physical properties of 6-bromoquinoline, specifically its melting and boiling points. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental methodologies, and a logical workflow for property determination.

Quantitative Data Summary

The physical properties of this compound are essential for its handling, characterization, and application in synthetic chemistry. The experimentally determined melting and boiling points are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 19 °C | Not specified |

| 24 °C | Not specified | |

| Boiling Point | 116 °C | at 6 mmHg |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques in chemical analysis to establish the identity and purity of a substance.

1. Melting Point Determination

The melting point of a compound is the temperature range over which it changes state from solid to liquid. For a pure crystalline solid, this transition is typically sharp. The presence of impurities generally leads to a depression and broadening of the melting point range.[1] A common and effective method for determining the melting point is through the use of a capillary tube within a calibrated heating apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of a few millimeters.[2]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath apparatus (such as a Thiele tube or a Mel-Temp apparatus) equipped with a calibrated thermometer or a digital temperature sensor.[1][3]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.[1]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied. This range is reported as the melting point.[1] An initial rapid heating can be performed to find an approximate melting point, followed by a slower, more precise measurement.[1][3]

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the atmospheric pressure.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is placed into the liquid with the open end down.[4]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[4]

-

Heating and Observation: The Thiele tube is gently heated, which ensures uniform heat distribution. As the temperature rises, air trapped in the capillary tube will bubble out. Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tube.[4]

-

Data Recording: The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at the current atmospheric pressure.[4] The barometric pressure should always be recorded alongside the boiling point.[4]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: Experimental workflow for determining melting and boiling points.

References

6-Bromoquinoline: A Core Scaffold in Medicinal Chemistry and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinoline is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry, drug discovery, and materials science. Its unique chemical structure, characterized by a quinoline (B57606) ring system substituted with a bromine atom at the 6-position, imparts it with versatile reactivity and a propensity to engage in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its molecular and physical characteristics, alongside a detailed exploration of its synthesis and applications. The document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials.

Core Molecular and Physical Properties

This compound is a solid at room temperature, with a molecular formula of C₉H₆BrN and a molecular weight of approximately 208.06 g/mol .[1][2][3] The presence of the bromine atom significantly influences its electronic properties and reactivity, making it a key intermediate in various synthetic pathways.

A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrN | [1][2][3][4] |

| Molecular Weight | 208.06 g/mol | [3] |

| CAS Number | 5332-25-2 | [1] |

| Appearance | Clear colorless to brown solid/liquid | [4] |

| Density | 1.538 g/mL at 25 °C | |

| Refractive Index | n20/D 1.663 |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established organic chemistry protocols. A common and effective method is the Skraup synthesis, a classic reaction for generating quinolines. This process typically involves the reaction of an aniline (B41778) derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. For the synthesis of this compound, 4-bromoaniline (B143363) would serve as the starting material.

The logical workflow for a generalized Skraup synthesis is depicted in the diagram below.

The bromine atom at the 6-position of the quinoline ring is amenable to a variety of chemical modifications. It can readily participate in nucleophilic substitution and cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This reactivity allows for the introduction of diverse functional groups, making this compound a valuable scaffold for building complex molecular architectures.

Applications in Drug Discovery and Development

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 6-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This compound derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer, antimalarial, and anti-inflammatory agents. The logical relationship between the this compound core and the development of new therapeutic agents is illustrated below.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling

A representative experimental protocol for a Suzuki cross-coupling reaction using this compound is provided below. This reaction is a powerful tool for forming carbon-carbon bonds.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-arylquinoline.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis, with significant implications for the development of new pharmaceuticals and advanced materials. Its well-defined molecular and physical properties, coupled with its versatile reactivity, make it an attractive starting point for the synthesis of a wide array of complex molecules. This guide has provided a concise yet comprehensive overview of the core attributes of this compound, aiming to equip researchers and professionals with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.

References

Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers

For immediate release: A comprehensive technical guide detailing the solubility characteristics of 6-bromoquinoline in common organic solvents, designed for researchers, scientists, and professionals in drug development. This document provides a summary of available solubility data, detailed experimental protocols for quantitative analysis, and a logical workflow for solubility assessment.

Introduction

This compound is a heterocyclic aromatic compound with applications as a fine chemical and pharmaceutical intermediate, notably used as a coupling reagent in organic synthesis.[1][2][3] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in synthesis, purification, and formulation development. This guide summarizes the known solubility of this compound and provides standardized methodologies for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5332-25-2 | [4][5] |

| Molecular Formula | C₉H₆BrN | [1][4][5] |

| Molecular Weight | 208.05 g/mol | [4] |

| Melting Point | 19 °C | [1][6] |

| Boiling Point | 116 °C / 6 mmHg | [1][6] |

| Density | 1.538 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.663 | [1] |

| Flash Point | >110 °C (>230 °F) | [2] |

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound in common organic solvents is limited. However, qualitative assessments consistently report its solubility in a range of polar aprotic and other organic solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility | Reference(s) |

| Acetone | Soluble | [1][2][6] |

| Acetonitrile | Soluble | [1][2][6] |

| Dichloromethane | Soluble | [1][2][6] |

| Ethyl Acetate | Soluble | [1][2][6] |

| Tetrahydrofuran (THF) | Soluble | [1][2][6] |

Based on the structure of this compound, a substituted aromatic heterocycle, its solubility in polar aprotic solvents is expected. The quinoline (B57606) core provides some polarity, while the bromo substituent and the aromatic system contribute to its solubility in organic media. Its solubility in polar protic solvents like alcohols and its potential insolubility in nonpolar solvents such as hexane (B92381) can be inferred but require experimental verification.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium solubility of this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle. For more effective separation, centrifuge the samples at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/100 mL, mg/mL, or mol/L.

Qualitative Solubility Assessment

A preliminary qualitative assessment can be useful for rapidly screening the solubility of this compound in a variety of solvents.

Objective: To quickly assess the approximate solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the observation as "freely soluble," "sparingly soluble," or "insoluble."

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.

Caption: Workflow for Solubility Assessment.

This workflow outlines the systematic process from compound and solvent selection through qualitative screening to quantitative determination and final data analysis.

Conclusion

References

- 1. This compound | 5332-25-2 [chemicalbook.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. This compound | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinoline, 6-bromo- [webbook.nist.gov]

- 6. chemwhat.com [chemwhat.com]

Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 6-bromoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆BrN, and it has a molecular weight of approximately 208.06 g/mol .[1] The spectroscopic data presented below serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in a summarized table format in the search results. |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in a summarized table format in the search results. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data is available on resources like the NIST WebBook and ChemicalBook for direct consultation.[4][5] | C-H stretching (aromatic), C=C and C=N stretching (quinoline ring), C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

| m/z | Interpretation |

| ~207 | [M]⁺ peak corresponding to the ⁷⁹Br isotope |

| ~209 | [M+2]⁺ peak corresponding to the ⁸¹Br isotope |

Note: The mass spectrum (electron ionization) for this compound can be accessed through the NIST Chemistry WebBook.[4][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

-

Instrumentation: A high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument, is utilized.[8]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C spectrum is acquired.

-

The spectral width is set to approximately 200-220 ppm.[8]

-

A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[8]

-

Data Acquisition:

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.[8]

Mass Spectrometry

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound(5332-25-2) 1H NMR [m.chemicalbook.com]

- 3. This compound | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline, 6-bromo- [webbook.nist.gov]

- 5. This compound(5332-25-2) IR Spectrum [m.chemicalbook.com]

- 6. Quinoline, 6-bromo- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-bromoquinoline. The document details experimental protocols, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and the logical workflow of NMR analysis.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | ~8.90 | dd | J = 4.2, 1.7 |

| H-3 | ~7.41 | dd | J = 8.3, 4.2 |

| H-4 | ~8.15 | dd | J = 8.3, 1.7 |

| H-5 | ~8.08 | d | J = 9.0 |

| H-7 | ~7.72 | dd | J = 9.0, 2.2 |

| H-8 | ~8.00 | d | J = 2.2 |

Note: The chemical shifts and coupling constants are approximate values based on typical spectra and may vary slightly depending on experimental conditions.

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-2 | ~151.2 |

| C-3 | ~121.8 |

| C-4 | ~136.0 |

| C-4a | ~147.9 |

| C-5 | ~130.3 |

| C-6 | ~120.7 |

| C-7 | ~132.8 |

| C-8 | ~129.0 |

| C-8a | ~128.5 |

Note: The chemical shifts are approximate values and may vary slightly depending on experimental conditions.

Experimental Protocols

The following section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

-

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 200-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.

Mandatory Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR signal assignment.

NMR Spectral Analysis Workflow

The logical workflow for NMR spectral analysis, from sample preparation to final data interpretation, is depicted in the following flowchart.

The Diverse Biological Activities of Quinoline Derivatives: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the multifaceted pharmacological landscape of quinoline-based compounds, detailing their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. The inherent versatility of this structural motif allows for extensive chemical modifications, leading to a rich diversity of derivatives with a broad spectrum of biological activities. This technical guide offers a detailed overview of the significant pharmacological effects of quinoline derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological processes, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected quinoline derivatives against various human cancer cell lines, providing a comparative view of their potency.

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [1] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [1] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 40.0 | [1] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 | [1] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 (Leukemia) | 43.95 ± 3.53 | [1] |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | [1] |

| 7-chloro-4-quinolinylhydrazone derivative | HTC-8 (Colon) | 0.314 - 4.65 (µg/cm³) | [1] |

| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [1] |

| Pyridin-2-one 4c (trimethoxy-substituted) | HOP-92 (Non-small cell lung) | 2.37 | [2] |

| Pyridin-2-one 4c (trimethoxy-substituted) | NCI-H23 (Non-small cell lung) | 3.20 | [2] |

| Pyridin-2-one 4c (trimethoxy-substituted) | SNB-75 (CNS) | 2.38 | [2] |

| Pyridin-2-one 4c (trimethoxy-substituted) | RXF 393 (Renal) | 2.21 | [2] |

| Pyridin-2-one 4c (trimethoxy-substituted) | HS 578T (Breast) | 2.38 | [2] |

| Pyridin-2-one 4c (trimethoxy-substituted) | BT-549 (Breast) | 4.11 | [2] |

Key Anticancer Mechanisms and Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

Apoptosis Induction: Many quinoline derivatives trigger programmed cell death in cancer cells. For instance, the derivative PQ1 has been shown to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively[3]. This dual activation leads to the executioner caspase-3 activation and subsequent cell death. Some quinazolinone-chalcone hybrids have also been found to induce apoptosis by targeting caspase-3 and PARP-1 cleavage[4].

Cell Cycle Arrest: Certain quinoline derivatives can halt the progression of the cell cycle, preventing cancer cell proliferation. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle transitions. For example, some 2-aminoquinazoline (B112073) derivatives have been identified as potent inhibitors of CDK4, leading to cell cycle arrest[5][6].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their activity spans a broad range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against pathogenic microorganisms.

| Quinoline Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hybrid 7b | Staphylococcus aureus | 2 | [7] |

| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [7] |

| Hybrid 7c | Cryptococcus neoformans | 15.6 | [7] |

| Hybrid 7d | Cryptococcus neoformans | 15.6 | [7] |

| Compound 6 | Bacillus cereus | 3.12 | [8] |

| Compound 6 | Staphylococcus aureus | 3.12 | [8] |

| Compound 9 | Staphylococcus aureus | 0.12 | [9] |

| Compound 9 | Salmonella typhi | 0.12 | [9] |

| Compound 9 | Escherichia coli | 0.12 | [9] |

| Compound 10 | Staphylococcus aureus | 0.24 | [9] |

| Compound 10 | Salmonella typhi | 0.12 | [9] |

| Compound 10 | Escherichia coli | 0.12 | [9] |

| Compound 6 | Pseudomonas aeruginosa | 1.5 | [10] |

| Compound 7 | Staphylococcus aureus (MRSA) | 1.5 | [10] |

| Compound 7 | Enterococcus faecalis (VRE) | 1.5 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Quinoline derivatives

-

Incubator

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the quinoline derivatives in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 16-20 hours[11].

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11].

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have emerged as promising antiviral agents, exhibiting activity against a range of viruses, including Dengue virus and coronaviruses.

Quantitative Antiviral Data

The following table shows the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for selected quinoline derivatives.

| Quinoline Derivative | Virus | EC50 (µM) | CC50 (µM) | Reference |

| Compound 10a | Enterovirus D68 (EV-D68) | 0.4 ± 0.2 | 73.7 ± 19.1 | [12] |

| Compound 12a | Enterovirus D68 (EV-D68) | ≤ 0.1 | > 60 | [12] |

| Compound 12c | Enterovirus D68 (EV-D68) | ≤ 0.1 | > 60 | [12] |

| Compound 19 | Enterovirus D68 (EV-D68) | 0.05 - 0.10 | > 10 | [13] |

| Jun13307 | SARS-CoV-2 | 0.6 | > 100 | [14] |

| Jun13308 | SARS-CoV-2 | 0.5 | > 100 | [14] |

| Jun13296 | SARS-CoV-2 | 0.1 | > 100 | [14] |

| Jun1393 | SARS-CoV-2 | 0.4 | > 100 | [14] |

| Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 (µg/mL) | > 100 | [15] |

| Compound 6 | Yellow Fever Virus (YFV) | 3.5 (µg/mL) | > 100 | [15] |

| Quinolinetriazole moiety 111 | SARS-CoV-2 | 0.060 (mM) | - | [16] |

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from infecting cells.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells)

-

Virus stock of known titer

-

Quinoline derivatives

-

Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the quinoline derivative.

-

Virus-Compound Incubation: Mix the virus with each compound dilution and incubate for 1 hour at 37°C to allow for neutralization.

-

Infection: Add the virus-compound mixtures to the cell monolayers and incubate for 1 hour to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the semi-solid overlay medium.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Stain the cells with crystal violet and count the number of plaques.

-

EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control[17][18][19].

Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Data

The table below lists the IC50 values of some quinoline derivatives against COX-1 and COX-2 enzymes.

| Quinoline Derivative | Target | IC50 (µM) | Reference |

| Compound 12c | COX-2 | 0.1 | [20] |

| Compound 14a | COX-2 | 0.11 | [20] |

| Compound 14b | COX-2 | 0.11 | [20] |

| Hybrid 8e | COX-2 | 0.047 | [21] |

| Hybrid 8e | 15-LOX | 1.81 | [21] |

| Hybrid 5d | COX-2 | 0.239 | [22] |

| Hybrid 5h | COX-2 | 0.234 | [22] |

| Hybrid 5l | COX-2 | 0.201 | [22] |

| Compound 3j | COX-1 | 0.667 | [23] |

| Compound 3j | COX-2 | 0.047 | [23] |

Key Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This can occur through the inhibition of IκBα phosphorylation, which prevents its degradation and subsequent nuclear translocation of NF-κB.

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Materials:

-

Cell lysates from cells treated with quinoline derivatives

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C[24][25].

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Densitometry analysis is used to quantify the protein levels.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a range of diseases. The derivatives discussed in this guide highlight the diverse mechanisms through which these compounds can exert their effects, from inducing apoptosis in cancer cells to inhibiting key enzymes in inflammatory pathways. The provided quantitative data offers a valuable starting point for comparative analysis, while the detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the pharmacological properties of novel quinoline-based molecules. As our understanding of the intricate cellular processes underlying various diseases deepens, the rational design and synthesis of new quinoline derivatives hold immense promise for the future of drug discovery.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. researchgate.net [researchgate.net]

- 17. bioagilytix.com [bioagilytix.com]

- 18. benchchem.com [benchchem.com]

- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 25. benchchem.com [benchchem.com]

The Versatility of 6-Bromoquinoline: A Strategic Building Block in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 4, 2025 – 6-Bromoquinoline has emerged as a pivotal building block in organic synthesis, providing a versatile scaffold for the construction of complex molecules with significant applications in medicinal chemistry and materials science. Its unique electronic and structural properties, combined with the reactivity of the bromine atom at the 6-position, offer a strategic handle for a variety of synthetic transformations. This technical guide delves into the core utility of this compound, presenting key reactions, experimental protocols, and its role in the development of novel therapeutic agents.

Core Reactions and Synthetic Utility

The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of a wide array of functional groups at the 6-position. The most prominent of these transformations include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents.[1] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.[1][3] The reactivity of the C-Br bond at the 6-position is significantly higher than that of a C-Cl bond, allowing for selective functionalization in dihalogenated quinoline (B57606) systems.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2][4] This reaction is invaluable for the synthesis of 6-alkynylquinoline derivatives, which serve as important intermediates in the development of pharmaceuticals and organic materials.[2][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the quinoline ring.[2][6] This reaction is crucial for the synthesis of 6-aminoquinoline (B144246) derivatives, a class of compounds that has shown significant potential in medicinal chemistry, including the development of ligands for the Tec Src homology 3 (SH3) domain.[7]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are no exception. They have been extensively investigated for a range of therapeutic applications, most notably as kinase inhibitors for the treatment of cancer.[3][8] For instance, derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile, synthesized from 6-bromo-4-chloroquinoline-3-carbonitrile, have been identified as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[3] Furthermore, 6-heterocyclic substituted 2-aminoquinolines, prepared via Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, have demonstrated increased binding affinity for the SH3 domain.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions involving this compound derivatives.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/Water | 80-100 | 4-16 | 70-95 | [2] |

| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 80-90 | 12-24 | N/A | [1] |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Anhydrous DMF | RT-60 | 6-24 | 60-90 | [2] |

| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Anhydrous Toluene | 90-110 | 12-24 | 65-85 | [2] |

Note: Yields are typical ranges and may vary depending on the specific substrates and reaction conditions.

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic transformations. Below are generalized protocols for the key reactions discussed.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a flame-dried reaction vessel, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).[2] The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[2] Degassed solvent (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) is added, and the reaction mixture is heated to 80-100 °C for 4-16 hours.[2] Reaction progress is monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is then purified by column chromatography on silica (B1680970) gel.[1][2]

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[5] Anhydrous solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2-3 eq.) are added, and the mixture is stirred.[2][5] The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction is stirred at a temperature ranging from room temperature to 60 °C for 6-24 hours.[2] Progress is monitored by TLC or LC-MS.[2] Upon completion, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium (B1175870) chloride and brine.[2] The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or under an inert gas stream, a Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., NaOtBu).[2] The this compound derivative and the desired amine are then added, followed by an anhydrous, degassed solvent such as toluene.[2] The tube is sealed, and the reaction mixture is heated to 90-110 °C for 12-24 hours.[2] The reaction is monitored by TLC or LC-MS.[2] After cooling, the mixture is diluted with an organic solvent and filtered through Celite.[2] The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.[2] The product is then purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the central role of this compound in these key synthetic transformations.

Caption: Key cross-coupling reactions of this compound.

The following workflow illustrates a typical drug discovery process utilizing this compound as a starting material.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

6-Bromoquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) nucleus, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities. Among the various substituted quinolines, 6-bromoquinoline has emerged as a particularly versatile and valuable building block in the design and synthesis of novel drug candidates. The strategic placement of the bromine atom at the 6-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antimicrobial, and anti-inflammatory agents.